tert-butyl 2-amino-2-[(2S)-2-methylpyrrolidin-2-yl]acetate
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Overview
Description
tert-Butyl 2-amino-2-[(2S)-2-methylpyrrolidin-2-yl]acetate: is a chemical compound that belongs to the class of tert-butyl esters. This compound is characterized by the presence of a tert-butyl group, an amino group, and a pyrrolidine ring. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-amino-2-[(2S)-2-methylpyrrolidin-2-yl]acetate typically involves the reaction of tert-butyl bromoacetate with 2-methylpyrrolidine in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 2-amino-2-[(2S)-2-methylpyrrolidin-2-yl]acetate can undergo oxidation reactions to form corresponding oxides.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-2-[(2S)-2-methylpyrrolidin-2-yl]acetate depends on its specific application. In organic synthesis, it acts as a reagent that participates in various chemical reactions. The presence of the tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions .
Comparison with Similar Compounds
tert-Butyl 2-[(tert-butoxycarbonyl)amino]acetate: A glycine derivative used in organic synthesis.
tert-Butyl 2-((tert-butoxycarbonyl)amino)acetate: Another glycine derivative with similar applications.
tert-Butyl 2-[2-(chlorosulfonyl)ethoxy]acetate: A compound with a chlorosulfonyl group that exhibits different reactivity.
Uniqueness: tert-Butyl 2-amino-2-[(2S)-2-methylpyrrolidin-2-yl]acetate is unique due to the presence of the pyrrolidine ring, which imparts specific stereochemistry and reactivity to the compound. This makes it a valuable building block in the synthesis of chiral molecules and complex organic compounds .
Properties
Molecular Formula |
C11H22N2O2 |
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Molecular Weight |
214.30 g/mol |
IUPAC Name |
tert-butyl 2-amino-2-[(2S)-2-methylpyrrolidin-2-yl]acetate |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)8(12)11(4)6-5-7-13-11/h8,13H,5-7,12H2,1-4H3/t8?,11-/m0/s1 |
InChI Key |
GGHQJMYWLZTMPJ-LYNSQETBSA-N |
Isomeric SMILES |
C[C@]1(CCCN1)C(C(=O)OC(C)(C)C)N |
Canonical SMILES |
CC1(CCCN1)C(C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
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